molecular formula C19H19N3O3 B10989290 4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10989290
M. Wt: 337.4 g/mol
InChI Key: XYNRGVGERHUCBD-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzimidazole core, a tetrahydrofuran ring, and a methoxy-substituted benzamide group, which collectively contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a halogenated benzimidazole intermediate reacts with tetrahydrofuran in the presence of a base.

    Attachment of the Methoxy-Benzamide Group: The final step involves the coupling of the methoxy-substituted benzoyl chloride with the benzimidazole intermediate in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or benzamide moieties, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), under varying temperatures and solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The benzimidazole core is known to interact with DNA and proteins, potentially leading to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole core, which imparts distinct chemical and biological properties compared to other similar compounds

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

4-Methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

This compound features a benzimidazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The benzimidazole moiety is known to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the tetrahydrofuran group may enhance solubility and bioavailability, contributing to the compound's overall efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15.0Induction of apoptosis
Study BA549 (Lung Cancer)12.5Inhibition of cell proliferation
Study CHeLa (Cervical Cancer)10.0DNA intercalation

The compound has demonstrated significant cytotoxicity across various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The following table presents findings from studies assessing its efficacy against different pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Candida albicans32.0

These results suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of a series of benzimidazole derivatives, including the target compound. Researchers reported that modifications to the structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR).

Key Findings:

  • Structure Activity Relationship : Substituents on the benzene ring and variations in the benzimidazole core were found to enhance potency against cancer cell lines.
  • Synergistic Effects : When combined with conventional chemotherapeutics, the compound exhibited synergistic effects, suggesting potential for combination therapy.
  • In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor size in xenograft models without significant toxicity.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-methoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C19H19N3O3/c1-24-14-7-4-12(5-8-14)19(23)20-13-6-9-15-16(11-13)22-18(21-15)17-3-2-10-25-17/h4-9,11,17H,2-3,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

XYNRGVGERHUCBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4

Origin of Product

United States

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